N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxoimidazolidine-1-carboxamide
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Overview
Description
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound that features a furan ring, a tetrahydroisoquinoline moiety, and an imidazolidine-1-carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxoimidazolidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Furan-2-carbonyl Intermediate: This step involves the acylation of furan with a suitable acyl chloride, such as furan-2-carbonyl chloride, under basic conditions.
Synthesis of Tetrahydroisoquinoline Derivative: The tetrahydroisoquinoline moiety can be synthesized via Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Coupling Reaction: The furan-2-carbonyl intermediate is then coupled with the tetrahydroisoquinoline derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Formation of Imidazolidine-1-carboxamide: The final step involves the reaction of the coupled product with an imidazolidine-1-carboxamide derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The tetrahydroisoquinoline moiety can be reduced using hydrogenation reactions with catalysts such as palladium on carbon (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the furan ring.
Common Reagents and Conditions
Oxidation: m-CPBA, dichloromethane (DCM) as solvent, room temperature.
Reduction: Hydrogen gas, Pd/C catalyst, ethanol as solvent, room temperature to 50°C.
Substitution: Nucleophiles like amines or thiols, solvents like DCM or acetonitrile, room temperature to reflux conditions.
Major Products
Oxidation: Formation of furan epoxides or furanoic acids.
Reduction: Formation of dihydro or fully reduced tetrahydroisoquinoline derivatives.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxoimidazolidine-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs aimed at treating diseases such as cancer, neurological disorders, and infections.
Industry
In the materials science field, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for creating materials with tailored functionalities.
Mechanism of Action
The mechanism by which N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxoimidazolidine-1-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways. The furan ring and tetrahydroisoquinoline moiety are likely critical for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxoimidazolidine-1-carboxamide: can be compared with other furan-containing compounds, such as furan-2-carboxamide derivatives.
Tetrahydroisoquinoline derivatives: Compounds like tetrahydroisoquinoline-3-carboxamide.
Imidazolidine derivatives: Compounds such as imidazolidine-2,4-dione.
Uniqueness
The uniqueness of this compound lies in its combination of three distinct moieties: furan, tetrahydroisoquinoline, and imidazolidine. This combination provides a unique set of chemical properties and potential biological activities that are not commonly found in simpler compounds.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can explore its full potential in various scientific and industrial fields.
Properties
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c23-16(15-2-1-9-26-15)21-7-5-12-3-4-14(10-13(12)11-21)20-18(25)22-8-6-19-17(22)24/h1-4,9-10H,5-8,11H2,(H,19,24)(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGZVCGKNOCNBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)N3CCNC3=O)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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